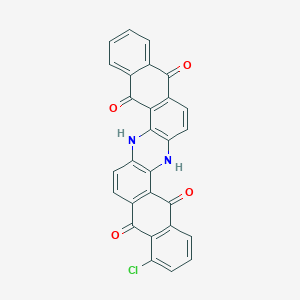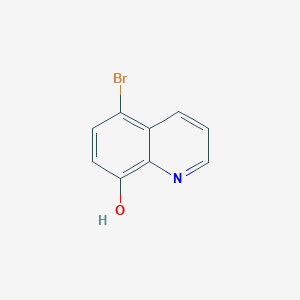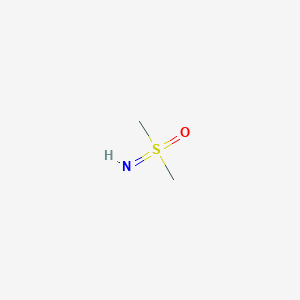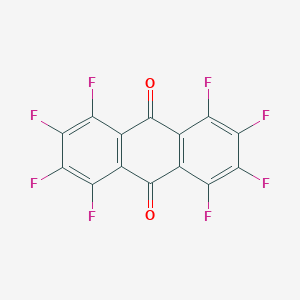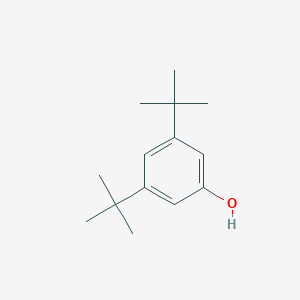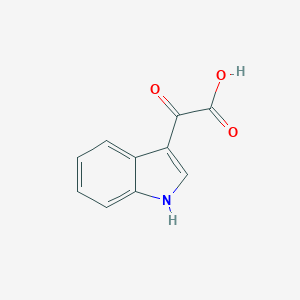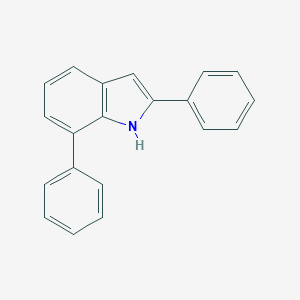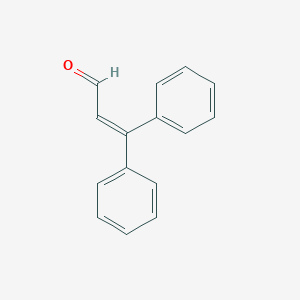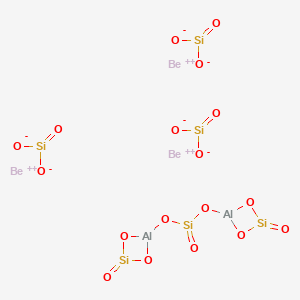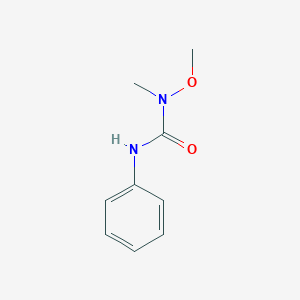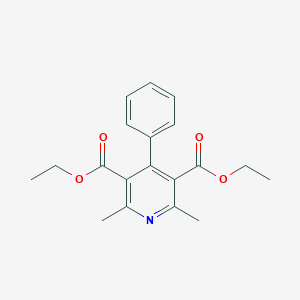
Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
Übersicht
Beschreibung
“Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate” is a chemical compound with the molecular formula C19H21NO4 . It is a solid substance and is used as a hydrogen source in conjugate reduction and organocatalytic reductive amination .
Synthesis Analysis
The synthesis of new diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylates follows a multistep synthetic route . The procedure for the synthesis of a specific derivative involves the reaction of a precursor compound with phthaleic anhydride in ethanol containing glacial acetic acid .
Molecular Structure Analysis
The molecular structure of “Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate” has been established by spectral and elemental analyses . The compound has a molecular weight of 327.38 .
Chemical Reactions Analysis
“Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate” is formed during the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet SiO2 as oxidizing agents .
Physical And Chemical Properties Analysis
“Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate” is a solid substance with a melting point of 64°C . It has a molecular weight of 327.38 and a molecular formula of C19H21NO4 .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Analgesic Applications
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
This compound has been synthesized and used in vivo for its anti-inflammatory and analgesic activities .
Methods of Application or Experimental Procedures
The compound was synthesized following a multistep synthetic route. The structures of the newly synthesized intermediates and title compounds were established by spectral and elemental analyses . The final compounds were screened for their in vivo anti-inflammatory and analgesic activities by carrageenan-induced paw oedema and tail immersion methods, respectively .
Results or Outcomes
The in vivo results indicated that these compounds displayed a rapid onset of anti-inflammatory action and exhibited prominent activity when compared with the standard drug . Compounds carrying amide functionality showed the highest anti-inflammatory as well as analgesic activities .
Anti-Corrosion, Antimicrobial, and Antioxidant Applications
Specific Scientific Field
Chemistry and Biomedical Applications
Summary of the Application
This compound has been synthesized and evaluated for its anti-corrosion, antimicrobial, and antioxidant properties .
Methods of Application or Experimental Procedures
The compound was synthesized through a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in the ethanol medium at 60°C . Its anti-corrosive potential was assessed on mild steel subjected to an aggressive acidic environment, employing comprehensive methodologies like gravimetric analysis, Tafel polarization, and EIS . Its antimicrobial prowess was ascertained against a spectrum of bacterial and fungal pathogens .
Results or Outcomes
The empirical results illustrated a substantial decrement in corrosion rates with ascending concentrations of the organic compound, achieving an apex of anti-corrosive efficacy at 81.89% for a concentration of 2×10^3 M . Furthermore, the compound outperformed Gentamicin in antimicrobial screenings, manifesting superior efficacy against all tested pathogens . The antioxidant potential, quantified using the DPPH free radical scavenging assay against ascorbic acid as a benchmark, was found to have an IC50 value of 113.964±0.076 µg/ml .
Hydrogen Source in Conjugate Reduction and Organocatalytic Reductive Amination
Specific Scientific Field
Organic Chemistry
Summary of the Application
This compound is used as a hydrogen source in conjugate reduction and organocatalytic reductive amination .
Methods of Application or Experimental Procedures
The compound is used directly in the reaction as a hydrogen source .
Results or Outcomes
The compound effectively provides hydrogen for the reduction reactions, aiding in the synthesis of various organic compounds .
Electrochemical Oxidation Studies
Specific Scientific Field
Electrochemistry
Summary of the Application
This compound has been used to study the mechanism of electrochemical oxidation in ethanol/water solutions on a glassy carbon electrode .
Methods of Application or Experimental Procedures
The compound was used directly in the reaction as a subject for electrochemical oxidation studies .
Results or Outcomes
The study provided insights into the electrochemical oxidation behavior of this compound .
Synthesis of Pyrrolo[1,2-b]pyridazines
Summary of the Application
This compound has been used as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines for the treatment of proliferative disorders .
Methods of Application or Experimental Procedures
The compound was used in the synthesis of pyrrolo[1,2-b]pyridazines, which involved several steps of chemical reactions .
Results or Outcomes
The synthesized pyrrolo[1,2-b]pyridazines showed potential for the treatment of proliferative disorders .
Photochemical Synthesis of Tricyclic Aziridines
Specific Scientific Field
Photochemistry
Summary of the Application
This compound has been used in the photochemical synthesis of tricyclic aziridines .
Methods of Application or Experimental Procedures
The compound was used in a photochemical reaction to synthesize tricyclic aziridines .
Results or Outcomes
The photochemical synthesis resulted in the formation of tricyclic aziridines .
Safety And Hazards
The compound carries the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-5-23-18(21)15-12(3)20-13(4)16(19(22)24-6-2)17(15)14-10-8-7-9-11-14/h7-11H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDKSJMDSZZJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2)C(=O)OCC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348071 | |
| Record name | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |
CAS RN |
1539-44-2 | |
| Record name | 2,6-Dimethyl-4-phenyl-3,5-pyridinedicarboxylic acid diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1539-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



